2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide
Overview
Description
Preparation Methods
The synthesis of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.
Pyrimidine derivatives: These compounds have a pyrimidine core and are widely studied for their biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its combined oxazolidine and pyrimidine structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-oxo-N-pyrimidin-2-yl-1,3-oxazolidine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-8-2-1-3-9-6/h1-3H,4-5H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUYIBWEYGHASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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